molecular formula C12H10N2 B184549 9H-carbazol-9-amine CAS No. 17223-85-7

9H-carbazol-9-amine

Cat. No. B184549
CAS RN: 17223-85-7
M. Wt: 182.22 g/mol
InChI Key: CGTWOOPTAAXMLM-UHFFFAOYSA-N
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Description

9H-Carbazol-9-amine is a compound with the molecular formula C12H10N2 . It is particularly attractive due to its important photochemical and thermal stability and good hole-transport ability .


Synthesis Analysis

Carbazole and its derivatives have been known for many years as components of optoelectronics and electroactive materials mainly because of their high hole transporting capabilities and strong fluorescence . The list of N-substituted carbazoles is completed with triaryl amine that was applied to N-functionalize side chain of polycarbazoles .


Molecular Structure Analysis

The carbazole-based compounds are particularly attractive due to their important photochemical and thermal stability and good hole-transport ability . Conjugated monomers of carbazole derivatives and their polymers attract interest due to their suitability in a broad range of applications .


Chemical Reactions Analysis

Carbazole compounds have drawn attention because of their versatility in functionalization, good chemical and environmental stability . Polycarbazoles (PCz) and its derivatives include a class of heterocyclic conducting polymers that have been presented for a variety of applications .


Physical And Chemical Properties Analysis

9H-Carbazol-9-amine has a density of 1.2±0.1 g/cm3, a boiling point of 389.3±25.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.9 mmHg at 25°C . It has an enthalpy of vaporization of 63.9±3.0 kJ/mol and a flash point of 189.2±23.2 °C .

Scientific Research Applications

  • Polyaniline Derivatives for Fluorescence Sensing : Novel polyaniline derivatives of poly(9-methyl-9H-carbazol-3-amine) demonstrate excellent fluorescence properties in detecting both acids and amines, useful in environmental protection, biosensing, and toxins detection in food (Qian et al., 2019).

  • Synthesis of 9H-Carbazoles via Photostimulated Reactions : A method for synthesizing substituted 9H-carbazoles using photostimulated SRN1 substitution reactions under mild, "transition-metal-free" conditions, applicable in the preparation of pharmacologically active compounds (Guerra et al., 2015).

  • Carbazole Schiff Bases for Organic Light Emitting Diodes : Synthesis of new carbazole Schiff bases with potential use as an active emissive layer in organic light emitting diodes, highlighting the role of carbazole derivatives in optoelectronics (Çiçek et al., 2018).

  • Antimicrobial Activities of Carbazole Derivatives : Synthesized 9H-carbazole derivatives exhibit promising antimicrobial activities, showcasing the potential of carbazole compounds in developing new antimicrobial agents (Salih et al., 2016).

  • Medicinal Chemistry Applications : 9H-carbazole is recognized for its wide range of biological activity upon modifications, including antibacterial, antimalarial, anticancer, and anti-Alzheimer properties, making it a significant scaffold in medicinal chemistry (Tsutsumi et al., 2016).

  • Dye-Sensitized Solar Cells Performance : Carbazole dyes are used in ZnO nanocrystallite-based dye-sensitized solar cells (DSSCs), achieving high power conversion efficiency, indicating their role in renewable energy technology (Ganesh et al., 2014).

  • Detection of Al3+ in Cell Imaging : A novel Schiff-base based on bis-carbazole shows high selectivity and sensitivity for detecting Al3+ by colorimetric, ultraviolet absorption, and fluorescence methods, with potential applications in cell imaging (Gao et al., 2019).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes skin irritation, serious eye irritation, may cause respiratory irritation, and is suspected of causing cancer .

properties

IUPAC Name

carbazol-9-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2/c13-14-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14/h1-8H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGTWOOPTAAXMLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00298501
Record name 9H-carbazol-9-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00298501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9H-carbazol-9-amine

CAS RN

17223-85-7
Record name 17223-85-7
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 9H-carbazol-9-amine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9-Aminocarbazole
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Synthesis routes and methods I

Procedure details

Into 250 ml of dimethylformamide was dissolved 25 g of carbazole. This solution was cooled with an ice-salt bath and 42 g of potassium hydroxide was added portionwise. To this mixture was added hydroxylamine-O-sulfonic acid. After two hours the mixture was stirred with water and extracted with ethyl acetate. The organic extracts were washed with water and brine. After filtering the solvent was evaporated and the residue was eluted with 25% dichloromethane in hexane on a silica column to yield 9.5 g of a mixture of carbazole and 9H-carbazol-9-amine.
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
H Zhang, Y Ding, MR Zhang, CJ Lu… - The Journal of Organic …, 2023 - ACS Publications
… In summary, we have accomplished the double C–N coupling of 9H-carbazol-9-amine and dibromides en route to the synthesis of unsymmetric N,N′-bicarbazoles, which may be used …
Number of citations: 4 pubs.acs.org
LK Dyall - Spectrochimica Acta Part A: Molecular Spectroscopy, 1988 - Elsevier
… In one instance, that of 9H carbazol-9-amine, the decomposition product was ident&& by ir, as 9H-carbazole. The solutions for spectroscopy were prepared with only brief, gentle …
Number of citations: 7 www.sciencedirect.com
Y Zhang, T Wada, H Sasabe - Journal of Materials Chemistry, 1998 - pubs.rsc.org
… effects, other charge transporting components, such as p-(diethylamino)benzaldehyde N-(1-naphthyl)-N-phenylhydrazone, N-{[(4-diethylamino)phenyl]methylene}-9Hcarbazol-9-amine …
Number of citations: 243 pubs.rsc.org
M Antonic - 2009 - collectionscanada.gc.ca
Palladium-catalyzed olefin dioxygenation is a powerful tool in the generation of complex and valuable substrates, one which may become complimentary to the well known Sharpless …
Number of citations: 4 www.collectionscanada.gc.ca
OV Khazipov, AS Pyatachenko… - …, 2023 - Wiley Online Library
An efficient protocol for the C−N cross‐coupling of aryl chlorides with (hetero)aryl‐ and alkyl amines under nickel catalysis has been developed. The main advantage of the protocol is …
SA Scholl, H Wadepohl, LH Gade - Organometallics, 2013 - ACS Publications
Reaction of cyclic 1,1′-disubstituted hydrazines with the bis(dimethylamido)zirconium complex [Zr{(N Xyl ) 2 N py } (NMe 2 ) 2 ] (1) in the presence of dmap yielded the hexacoordinate …
Number of citations: 25 pubs.acs.org
W Bae, H Won, B Hwang, RA de Toledo… - Journal of Hazardous …, 2015 - Elsevier
Refractory pollutants in raw and treated dyeing wastewaters were characterized using fractional molecular weight cut-off, Ultraviolet–vis spectrophotometry, and high-performance liquid …
Number of citations: 69 www.sciencedirect.com
H Rafi - 2007
Number of citations: 0
M Belloni - 2002 - University of Birmingham
Number of citations: 3

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